![molecular formula C26H28N4 B4760247 N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine](/img/structure/B4760247.png)
N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine
Overview
Description
N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine, also known as DFPM, is a chemical compound that has been of interest in scientific research due to its potential applications in the medical field. DFPM is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine is not fully understood, but it is believed to act as a modulator of neurotransmitter systems in the brain. N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine has been shown to enhance the release of acetylcholine and dopamine, two neurotransmitters that are involved in cognitive function and motor control.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects, including increased synaptic plasticity, improved memory function, and enhanced motor coordination. These effects make N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine a promising candidate for further study as a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of studying N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine in the lab is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on its long-term effects and potential toxicity, which requires further investigation.
Future Directions
There are several future directions for research on N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine, including:
1. Further investigation into its mechanism of action and how it affects neurotransmitter systems in the brain.
2. Exploration of its potential therapeutic applications for neurological disorders.
3. Investigation of its potential as a tool for studying synaptic plasticity and memory function.
4. Examination of its long-term effects and potential toxicity in animal models.
5. Development of new derivatives of N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine with improved pharmacological properties.
In conclusion, N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine is a promising compound that has shown potential as a therapeutic agent for neurological disorders. Further research is needed to fully understand its mechanism of action and potential applications, as well as its long-term effects and potential toxicity.
Scientific Research Applications
N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In particular, N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)-1-piperazinamine has been shown to have potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]-N,N-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4/c1-28(2)21-13-11-20(12-14-21)19-27-30-17-15-29(16-18-30)26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h3-14,19,26H,15-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNIQDJHIYCOASO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)benzylidene]-4-(9H-fluoren-9-yl)piperazin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.